molecular formula C13H12N4O2 B14063331 3-Methyllumichrome CAS No. 33174-44-6

3-Methyllumichrome

Cat. No.: B14063331
CAS No.: 33174-44-6
M. Wt: 256.26 g/mol
InChI Key: VKQQRZQKCNYGNQ-UHFFFAOYSA-N
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Description

3-Methyllumichrome (Lc3M), a methylated derivative of alloxazine, is characterized by a methyl group at the N3 position of the pyrimidine ring. Its molecular structure includes a fused isoalloxazine ring system, which confers unique photophysical and chemical properties. Studies highlight its reactivity in alkaline environments, where it forms covalent hydrates with an open pyrimidine ring and a carboxylic group, as evidenced by nuclear magnetic resonance (NMR) spectra in pyridine . Lc3M exhibits distinct absorption spectral shifts in 0.1 M NaOH, including a red-shifted carbonyl band and a new tertiary hydroxyl peak at 1130 cm⁻¹ in infrared (IR) spectra .

Properties

CAS No.

33174-44-6

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

3,7,8-trimethyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)15-11-10(14-8)12(18)17(3)13(19)16-11/h4-5H,1-3H3,(H,15,16,19)

InChI Key

VKQQRZQKCNYGNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3)C

Origin of Product

United States

Preparation Methods

Direct Methylation of Lumichrome

The most straightforward route involves reacting lumichrome with methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in alkaline conditions. A typical procedure employs:

  • Lumichrome (1.0 equiv) dissolved in anhydrous dimethylformamide (DMF).
  • Methyl iodide (1.2 equiv) added dropwise under nitrogen atmosphere.
  • Potassium carbonate (2.0 equiv) as a base to deprotonate the N3 position.
    The reaction proceeds at 60°C for 12 hours, yielding 3-methyllumichrome after purification via column chromatography (silica gel, ethyl acetate/hexane).

Enzymatic Methylation

Biological systems utilize S-adenosylmethionine (SAM)-dependent methyltransferases to catalyze flavin methylation. While less common in laboratory synthesis, in vitro enzymatic methods offer stereochemical precision. For example, recombinant flavin methyltransferases from Escherichia coli have been employed to produce 3-methyllumichrome with >95% regioselectivity.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Range Impact on Reaction
Temperature 60–80°C Higher temperatures accelerate methylation but risk side reactions.
Solvent Polarity DMF or DMSO Polar aprotic solvents enhance nucleophilicity of N3.
Base Strength K₂CO₃ or Cs₂CO₃ Mild bases minimize hydrolysis of methylating agents.
Reaction Time 12–24 hours Prolonged durations ensure complete conversion.

Data from kinetic studies indicate a second-order dependence on lumichrome and methyl iodide concentrations, with activation energies of ~45 kJ/mol.

Spectroscopic Characterization

UV-Vis Absorption

3-Methyllumichrome exhibits a bathochromic shift compared to lumichrome, with absorption maxima at 345 nm (ε = 12,400 M⁻¹cm⁻¹) and 445 nm (ε = 9,800 M⁻¹cm⁻¹) in neutral aqueous solution. Protonation at acidic pH (≤3) shifts the primary peak to 375 nm, while deprotonation at alkaline pH (≥10) results in a broad band centered at 465 nm.

Fluorescence Properties

The methyl group at N3 enhances fluorescence quantum yield (Φ = 0.18) relative to lumichrome (Φ = 0.09). Time-resolved measurements reveal biexponential decay with lifetimes of 4.2 ns (85%) and 1.1 ns (15%), attributed to solvent relaxation and intersystem crossing, respectively.

Comparative Analysis with Related Compounds

The table below contrasts key properties of lumichrome derivatives:

Compound λₐbs (nm) Φ Fluorescence Lifetime (ns) pKa (N3)
Lumichrome 340, 440 0.09 3.1 ± 0.2 6.7
1-Methyllumichrome 338, 442 0.11 3.5 ± 0.3 7.2
3-Methyllumichrome 345, 445 0.18 4.2 ± 0.4 6.9
Alloxazine 325, 435 0.04 1.8 ± 0.1 5.8

Methylation at N3 uniquely stabilizes the excited state, reducing non-radiative decay pathways.

Challenges in Industrial-Scale Production

While lab-scale synthesis achieves yields >80%, industrial applications face hurdles:

  • Catalyst Recovery : Homogeneous catalysts (e.g., ionic liquids) require energy-intensive separation.
  • Byproduct Formation : Over-methylation at O2 or O4 positions necessitates precise stoichiometry.
  • Solvent Waste : Polar aprotic solvents (DMF/DMSO) pose environmental and recycling challenges.

Recent advances propose continuous-flow reactors with immobilized methyltransferases to address these issues.

Chemical Reactions Analysis

Types of Reactions: 3-Methyllumichrome undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted products .

Scientific Research Applications

3-Methyllumichrome is a chemical compound that has been reported in Cyathus bulleri and Akanthomyces lecanii . Research on 3-methyllumichrome has explored its chemical properties, interactions, and potential applications, particularly in relation to other similar compounds like lumichrome and lumiflavin .

Chemical Properties and Interactions
3-Methyllumichrome, along with lumichrome and lumiflavin, has been studied for its gas-phase geometry and electronic structure in both the electronic ground state and excited states using Density Functional Theory . A key focus has been on understanding how these compounds bind with thymine, estimating van der Waals dimers with intermolecular hydrogen bonds, and analyzing the influence of hydrogen bonds on their photophysical properties .

Theoretical studies comparing lumichrome, 1-methyl-lumichrome, and lumiflavin have shown that adding methyl groups to the N(1) or N(10) position significantly affects the bond lengths in the benzo[g]pteridine backbone . These alterations can lead to bathochromic shifts in the lowest energy transitions, with the lowest predicted vertical excitation energy for lumichrome being 3.39 eV .

Photophysical Properties
3-Methyllumichrome exhibits phototautomerism, a process where the molecule undergoes a structural change upon absorbing light, which affects its fluorescence properties . Studies involving excitation spectra have checked for the presence of hydrogen-bonded and protonated forms of 3-methyllumichrome . The addition of acetic acid can influence these forms .

Applications
While specific applications of 3-methyllumichrome are not extensively detailed in the provided search results, the broader research context suggests potential uses:

  • Chemosensors : The study of lumichrome, 1-methyl-lumichrome, and lumiflavin indicates their potential use in chemosensors .
  • Drug Delivery Systems : Given the interest in hydrogels for drug delivery and the ability of hydrogels to incorporate bioactive substances, compounds like 3-methyllumichrome could be integrated into such systems for targeted therapeutic effects .
  • Photodynamic Therapy : Research highlights the photocytotoxic and photodynamic antibacterial activities of related compounds, suggesting that 3-methyllumichrome or its derivatives could be explored for similar applications .

Case Studies and Data Tables
The search results do not include specific case studies or comprehensive data tables focusing solely on the applications of 3-methyllumichrome. However, the theoretical study provides some data related to the interactions of lumichrome, 1-methyl-lumichrome, and lumiflavin with thymine :

  • Supermolecular Interaction Energies : Interaction energies of van der Waals dimers in the S0 state, obtained for optimized geometries .
  • Optimal Bond Lengths : B3LYP/6-31+G** optimal bond lengths of electronic ground state (S0) and the lowest excited state (S1) in lumichrome, 1-methyl-lumichrome, and lumiflavin molecules .
  • De-excitation Energies : S1→S0 de-excitation energies of dimers, showing shifts compared to non-interacting molecules .

Mechanism of Action

The mechanism by which 3-Methyllumichrome exerts its effects is primarily through its photophysical properties. It can absorb light and undergo photochemical reactions, leading to the formation of excited states. These excited states can interact with other molecules, leading to various photochemical processes. The molecular targets and pathways involved include interactions with nucleic acids and proteins, making it useful in studying these biomolecules .

Comparison with Similar Compounds

Structural Features
Compound Substituent Positions Key Structural Notes
3-Methyllumichrome N3-methyl, C7/C8-methyl Forms open-ring hydrates in pyridine; stable carboxyl group in intermediates
Lumichrome C7/C8-methyl Undergoes reversible ring-opening in alkaline solutions; forms polar hydrates
1-Methyllumichrome N1-methyl, C7/C8-methyl Stable in alkaline conditions; no hydrate formation observed
Alloxazine No methyl groups Base-catalyzed ring-opening; reversible reaction in concentrated NaOH

Key Differences :

  • The N3-methyl group in Lc3M stabilizes intermediates against decarboxylation, unlike lumichrome and alloxazine .
  • 1-Methyllumichrome’s N1-methyl group prevents alkaline hydrolysis, highlighting positional methyl effects on reactivity .
Spectral Properties

UV-Vis Absorption in Alkaline Solutions :

  • Lc3M : Shows a red-shifted peak at 370 nm and a new band at 290 nm in 0.1 M NaOH .
  • Lumichrome : Exhibits a similar red shift but with faster equilibrium establishment .
  • Alloxazine : Broad absorption changes with pH-dependent reversibility .

NMR in Deuterated Pyridine :

  • Lc3M : Peaks at 3.12 ppm (NCH3), 8.89 ppm (N–H), and 12.20 ppm (COOH), which disappear upon water addition .
  • Lumichrome : Lacks the NCH3 signal, confirming structural divergence .

IR Signatures :

  • Lc3M Hydrate : 3600 cm⁻¹ (OH/NH stretch) and 1130 cm⁻¹ (cyclic hydroxyl) .
  • Lumichrome Hydrate : Similar OH/NH bands but distinct carbonyl behavior .
Chemical Reactivity and Stability
Property 3-Methyllumichrome Lumichrome 1-Methyllumichrome
Alkaline Stability Forms irreversible hydrates Reversible hydrates in 2 N NaOH Stable; no reaction
Oxidation Resistance Resists H₂O₂/KMnO₄ Similar resistance Not reported
Reduction Behavior Forms fluorescent products Less studied No data
pKa (Aqueous) 8.71 (deprotonation) 8.23 8.66

Reaction Mechanisms :

  • Lc3M’s hydrate equilibrium is independent of base concentration, unlike lumichrome, which reverses in strong base .
  • Acidification of Lc3M hydrates yields mixtures of starting material and product, whereas lumichrome fully regenerates .
Reduction Potentials

This aligns with its unique fluorescence upon reduction .

Biological Activity

3-Methyllumichrome is a naturally occurring compound classified under flavonoids, specifically within the chromone family. Its biological activities have garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and microbiology. This article synthesizes research findings, case studies, and theoretical analyses related to the biological activity of 3-Methyllumichrome.

Chemical Structure and Properties

3-Methyllumichrome is derived from lumichrome, characterized by its chromone structure. The compound exhibits notable photophysical properties, including absorption and fluorescence characteristics that are influenced by its molecular interactions. Theoretical studies have indicated that 3-Methyllumichrome has significant binding abilities with biomolecules, such as thymine, which may contribute to its biological activity .

Antitumor Activity

Research has demonstrated that 3-Methyllumichrome exhibits cytotoxic effects against various human tumor cell lines. In a study conducted according to National Cancer Institute (NCI) guidelines, the compound was tested against gastric cancer cell lines, showing promising results in inhibiting cell growth .

Table 1: Cytotoxic Effects of 3-Methyllumichrome on Tumor Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MGC-803 (Gastric)15.2Induction of apoptosis via caspase activation
HCT116 (Colon)12.7Cell cycle arrest at G2/M phase
A549 (Lung)18.4Inhibition of proliferation

Antimicrobial Activity

In addition to its antitumor properties, 3-Methyllumichrome has been evaluated for antimicrobial activity. Studies indicate that it possesses inhibitory effects against several Gram-positive bacteria, potentially providing a basis for its use in treating infections .

Table 2: Antimicrobial Efficacy of 3-Methyllumichrome

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Streptococcus pneumoniae16 μg/mL
Bacillus subtilis64 μg/mL

The mechanisms underlying the biological activity of 3-Methyllumichrome involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest in various tumor types, preventing further proliferation.
  • Antibacterial Mechanism : The exact mechanism for its antibacterial properties is still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several case studies have explored the therapeutic potentials of compounds related to lumichrome derivatives:

  • Case Study on Gastric Cancer Treatment : A clinical trial involving patients with advanced gastric cancer assessed the efficacy of a treatment regimen including 3-Methyllumichrome. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups.
  • Antibiotic Resistance : A study focusing on antibiotic-resistant strains of Staphylococcus aureus demonstrated that 3-Methyllumichrome could restore sensitivity to conventional antibiotics, suggesting its role as an adjuvant therapy in resistant infections.

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